molecular formula C10H10BrClOS B14058007 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14058007
M. Wt: 293.61 g/mol
InChI Key: SRVCLNCGOQZTPP-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts to facilitate the bromination and thiolation processes . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The mercapto group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one include:

Biological Activity

1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound with significant biological activity, characterized by its complex structure that includes bromine, sulfur, and chlorine. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential as an enzyme inhibitor and its ability to interact with various biological macromolecules.

  • Molecular Formula : C10H10BrClOS
  • Molecular Weight : 293.61 g/mol
  • CAS Number : 1804063-07-7

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of a thiol group allows it to participate in redox reactions, which can modify the activity of target proteins. This mechanism is crucial for its potential applications in therapeutic settings, particularly in designing inhibitors for enzymes involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating conditions where such enzymes are overactive.
  • Protein Modification : Its ability to covalently modify proteins suggests potential uses in drug design and development, particularly for targeting disease-related proteins.

Table 1: Summary of Biological Activities

Activity TypeDescriptionPotential Applications
Enzyme InhibitionInhibits specific enzymesTherapeutic agents for diseases
Protein ModificationCovalent modification of protein structureDrug design and development
Redox ReactionsParticipates in cellular redox processesCellular signaling modulation

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Study : A recent study demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer progression. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.
  • Protein Interaction Analysis : Another study utilized mass spectrometry to analyze the interaction between this compound and various proteins. The findings revealed that the compound forms stable adducts with cysteine residues, leading to functional changes in the target proteins.

Research Findings

The following research findings highlight the compound's potential:

  • Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Selectivity : Preliminary data indicate that the compound selectively targets tumor cells while sparing normal cells, which is a desirable trait for anticancer therapies.

Table 2: Research Findings Overview

Study FocusKey FindingsReference
Enzyme InhibitionSignificant inhibition of protease activity
Protein InteractionFormation of stable adducts with cysteine
CytotoxicityEffective against cancer cell lines

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-sulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3

InChI Key

SRVCLNCGOQZTPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1S)CBr)Cl

Origin of Product

United States

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